6-Fluorodihydro-2,4(1H,3H)-pyrimidinedione
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Overview
Description
6-Fluorodihydro-2,4(1H,3H)-pyrimidinedione is a fluorinated derivative of dihydropyrimidinedione, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorodihydro-2,4(1H,3H)-pyrimidinedione typically involves the fluorination of dihydropyrimidinedione precursors. One common method is the direct fluorination of the parent compound using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are essential to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluorodihydro-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various fluorinated pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
6-Fluorodihydro-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly antiviral and anticancer agents.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluorodihydro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidinedione: The parent compound without the fluorine atom.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Chlorodihydro-2,4(1H,3H)-pyrimidinedione: A chlorinated analog with different reactivity and biological activity.
Uniqueness
6-Fluorodihydro-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
77267-15-3 |
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Molecular Formula |
C4H5FN2O2 |
Molecular Weight |
132.09 g/mol |
IUPAC Name |
6-fluoro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
InChI Key |
BXKCDNNMWBDVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)F |
Origin of Product |
United States |
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